N-benzyl-2-nitro-4-(trifluoromethyl)aniline
CAS No.: 68502-41-0
Cat. No.: VC7993798
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68502-41-0 |
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Molecular Formula | C14H11F3N2O2 |
Molecular Weight | 296.24 g/mol |
IUPAC Name | N-benzyl-2-nitro-4-(trifluoromethyl)aniline |
Standard InChI | InChI=1S/C14H11F3N2O2/c15-14(16,17)11-6-7-12(13(8-11)19(20)21)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
Standard InChI Key | KQPJPVPYSJSUNI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with:
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Nitro group (-NO₂) at the 2-position, which directs electrophilic substitution reactions and enhances oxidative stability.
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Trifluoromethyl group (-CF₃) at the 4-position, contributing to lipophilicity and metabolic resistance.
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N-Benzyl group (-N-CH₂C₆H₅), which sterically shields the amine and modulates solubility.
The interplay of these groups creates a planar aromatic system with polarized electron density, favoring interactions with biological targets and synthetic intermediates .
Physicochemical Properties
While direct data on the benzyl derivative is limited, its parent compound, 2-nitro-4-trifluoromethyl-aniline, exhibits a melting point of 98–100°C and solubility in polar aprotic solvents like dimethylformamide (DMF) . The benzyl group likely reduces crystallinity, lowering the melting point compared to the parent aniline.
Synthesis and Industrial Production
Parent Compound Synthesis
The patented synthesis of 2-nitro-4-trifluoromethyl-aniline involves ammonolysis of 4-chloro-3-nitro-benzotrifluoride under controlled conditions :
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Reaction Conditions:
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Temperature: 80–150°C (optimized at 100–120°C).
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Catalyst: Copper(II) carbonate or copper(I) oxide.
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Ammonia Excess: 200–1000 mol% (22–28% aqueous solution).
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Mechanism: Nucleophilic aromatic substitution (SNAr) where ammonia displaces chloride, facilitated by the electron-withdrawing nitro and trifluoromethyl groups.
This method achieves yields >90% with high purity, avoiding toxic phosgene and unstable intermediates .
N-Benzylation Strategy
The benzyl derivative is synthesized via N-alkylation of the parent aniline:
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Reagents: Benzyl chloride or bromide, base (e.g., K₂CO₃), polar solvent (e.g., DMF).
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Mechanism: SN2 displacement where the amine acts as a nucleophile, attacking the benzyl halide.
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